N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a fluorophenyl group
Properties
Molecular Formula |
C20H25FN4O2S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide |
InChI |
InChI=1S/C20H25FN4O2S/c1-14-15(2)28-20(22-14)23-18(26)4-3-5-19(27)25-12-10-24(11-13-25)17-8-6-16(21)7-9-17/h6-9H,3-5,10-13H2,1-2H3,(H,22,23,26) |
InChI Key |
SLSANQLMQRFXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include thionyl chloride, piperazine, and 4-fluorobenzaldehyde. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)-5-oxopentanamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of the thiazole and piperazine rings provides a versatile scaffold for further chemical modifications and optimization.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-[4-(4-fluorophenyl)piperazino]-5-oxopentanamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a piperazine moiety and a fluorophenyl group enhances its pharmacological potential.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds with thiazole rings can be effective against various bacterial strains. In a comparative study, derivatives of thiazole were tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 100 to 400 μg/mL, indicating moderate antibacterial activity compared to reference drugs like chloramphenicol .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference Drug |
|---|---|---|---|
| 1b | Enterococcus faecalis | 100 | Chloramphenicol (25-50) |
| 2c | Staphylococcus aureus | 4.51 | Ciprofloxacin |
| 5b | Candida albicans | 3.92 | Fluconazole |
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer properties. Some studies indicate that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms. For example, they may induce apoptosis in cancer cells or inhibit specific signaling pathways involved in tumor growth .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results showed that certain derivatives significantly reduced cell viability at concentrations as low as 10 µM. The mechanism of action was linked to the induction of oxidative stress and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Studies suggest that electron-withdrawing groups (like fluorine) and specific substitutions on the thiazole ring enhance antimicrobial and anticancer activities. For instance, the presence of a piperazine moiety has been associated with improved binding affinity to biological targets .
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against bacteria |
| Piperazine Moiety | Enhanced binding affinity |
| Electron-Withdrawing Groups | Improved antimicrobial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
